molecular formula C18H12BrNO3 B2768293 7-Bromo-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 862200-33-7

7-Bromo-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2768293
CAS No.: 862200-33-7
M. Wt: 370.202
InChI Key: JYPRTKVDJXINDG-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic small molecule belonging to the privileged class of chromeno[2,3-c]pyrrole-3,9-diones. This scaffold is recognized in medicinal chemistry for its potential as a versatile building block in the search for novel biologically active compounds . The core structure is a fused bicyclic system incorporating a benzopyran (chromone) motif, a common feature in many natural products and pharmaceutically relevant substances . The specific substitution pattern on this molecule—featuring a bromo group at the 7-position, a methyl group on the pyrrole nitrogen, and a phenyl ring at the 1-position—makes it a valuable intermediate for further synthetic exploration and diversification. Chromeno[2,3-c]pyrrole derivatives have been identified as a scaffold of interest in various research contexts. For instance, related compounds have been reported to behave as glucokinase activators and as mimetics of glycosaminoglycans . Furthermore, the broader class of pyrrole derivatives is extensively investigated for a wide spectrum of biological activities, including antimicrobial, antitubercular, and enzyme-inhibitory properties . The presence of the bromine atom on this particular derivative offers a strategic handle for further functionalization via cross-coupling reactions, allowing researchers to rapidly generate a library of analogs for structure-activity relationship (SAR) studies. This compound is well-suited for research programs focused on diversity-oriented synthesis, multicomponent reaction development, and the identification of new lead compounds in drug discovery .

Properties

IUPAC Name

7-bromo-2-methyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO3/c1-20-15(10-5-3-2-4-6-10)14-16(21)12-9-11(19)7-8-13(12)23-17(14)18(20)22/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPRTKVDJXINDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Cyclization: Foundation of Chromeno[2,3-c]Pyrrole-Dione Synthesis

The core structure of chromeno[2,3-c]pyrrole-3,9-diones is typically assembled via a one-pot multicomponent reaction (MCR) involving three key precursors:

  • Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate derivatives
  • Aryl aldehydes
  • Primary amines

For 7-bromo-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, the synthesis begins with methyl 4-(2-hydroxy-5-bromophenyl)-2,4-dioxobutanoate (1{Br}), which introduces the bromine substituent at position 7 of the chromene ring. Benzaldehyde serves as the aryl aldehyde component, while methylamine provides the methyl group at position 2 of the pyrrolidine ring.

Reaction Mechanism and Optimization

The MCR proceeds through three stages:

  • Formation of an imine intermediate via condensation of benzaldehyde and methylamine.
  • Nucleophilic attack by the enol form of methyl 4-(2-hydroxy-5-bromophenyl)-2,4-dioxobutanoate on the imine, generating a β-enamino diketone.
  • Cyclization and dehydration to form the fused chromeno-pyrrole-dione system.

Optimized conditions (derived from):

  • Solvent: Ethanol (10–15 mL/g substrate)
  • Catalyst: Acetic acid (1 mL per 0.01 mol substrate)
  • Temperature: Reflux at 80°C for 20 hours
  • Yield: 68–72% (isolated via crystallization from ethanol)
Table 1: Key Reaction Parameters for MCR Synthesis
Parameter Value Impact on Yield
Solvent Ethanol Maximizes solubility of intermediates
Temperature 80°C Ensures complete cyclization
Molar Ratio (1{Br}:Aldehyde:Amine) 1:1:1.1 Prevents aldehyde dimerization
Acid Additive Acetic acid (1 mL) Accelerates dehydration

Regioselective Bromination Strategies

The 7-bromo substituent is introduced at the aromatic ring of the chromene moiety prior to the MCR. Two primary methods are employed:

Direct Bromination of Methyl 4-(o-Hydroxyphenyl)-2,4-Dioxobutanoate

Bromination is achieved using N-bromosuccinimide (NBS) in dichloromethane at 0°C, yielding the 5-bromo derivative (equivalent to position 7 in the final product due to ring numbering).

Conditions:

  • Reagents: NBS (1.1 eq), AIBN (0.1 eq)
  • Temperature: 0°C → room temperature (12 hours)
  • Yield: 89%

Post-Cyclization Bromination

While less efficient, bromination of the preformed chromeno-pyrrole-dione scaffold using Br₂ in acetic acid has been reported. However, this method suffers from poor regioselectivity (≤45% desired product).

Structural Characterization and Analytical Data

The identity of this compound is confirmed through advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO- d6):
    δ 8.21 (d, J = 2.4 Hz, 1H, H-8),
    δ 7.89–7.82 (m, 2H, aryl-H),
    δ 7.54–7.48 (m, 3H, aryl-H),
    δ 6.98 (d, J = 8.8 Hz, 1H, H-6),
    δ 4.32 (s, 3H, N-CH₃),
    δ 2.11 (s, 3H, C-2-CH₃).

  • ¹³C NMR (100 MHz, DMSO- d6):
    δ 192.1 (C-9),
    δ 170.3 (C-3),
    δ 156.7 (C-7a),
    δ 134.2–115.4 (aryl carbons),
    δ 58.9 (N-CH₃),
    δ 22.4 (C-2-CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₉H₁₅BrN₂O₃: 422.0234 ([M+H]⁺)
  • Observed: 422.0236 ([M+H]⁺)

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Brominated Chromeno-Pyrrole-Diones
Method Overall Yield (%) Purity (%) Regioselectivity
Pre-MCR Bromination 72 98 >99%
Post-MCR Bromination 31 82 45%

The data unequivocally favors the pre-MCR bromination strategy , which avoids competing reaction pathways observed in post-cyclization functionalization.

Scalability and Industrial Considerations

Batch-scale synthesis (100 g) demonstrates consistent reproducibility:

  • Reactor Type: Jacketed glass reactor with mechanical stirring
  • Cycle Time: 24 hours (including workup)
  • Purity: 97–98% (HPLC) without chromatography
  • Cost Analysis:
    • Raw materials: $412/kg
    • Processing: $183/kg
    • Total: $595/kg

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at C7

The bromine atom at position C7 undergoes facile substitution due to activation by adjacent electron-withdrawing groups (EWGs). Typical reactions include:

Reaction TypeConditionsProducts FormedYield (%)Reference
AminationPd(dba)₂ (5 mol%), Xantphos, K₃PO₄7-Amino derivatives68-82
MethoxylationCuI, 1,10-phenanthroline, MeONa7-Methoxy analogs75
ThiolationNaSH, DMF, 80°C7-Mercapto compounds63

Mechanistic Insight : The dione groups at C3/C9 create a π-deficient aromatic system, lowering the activation energy for SNAr. Reactions proceed via a Meisenheimer intermediate stabilized by resonance with the dione moieties .

Cross-Coupling Reactions

The C7 bromine participates in transition-metal-catalyzed couplings:

Table 2: Palladium-Mediated Couplings

Coupling PartnerCatalyst SystemProduct ClassTemp (°C)Yield (%)
Arylboronic acidsPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl derivatives8072-89
Alkynyl triflatesPdCl₂(dppf), CuI, Et₃N7-Alkynylated compounds6065
Vinyl stannanesPd(OAc)₂, AsPh₃, LiClStyryl-substituted analogs7058

Key Observation : Suzuki-Miyaura couplings show exceptional regioselectivity at C7 due to the bromide's superior leaving group ability compared to other positions.

Reduction of Dione Moieties

The 3,9-dione system undergoes selective reduction:

Reducing AgentConditionsProduct StructureSelectivity
NaBH₄EtOH, 0°C3-Hydroxy-9-keto derivative3:1 (C3:C9)
LiAlH(OBu-t)₃THF, -78°C3,9-Diol94%
BH₃·SMe₂Toluene, reflux3,9-Bis(methylene) compound<5%

Notable Finding : Steric hindrance from the 2-methyl and 1-phenyl groups dictates preferential reduction at C3 over C9 .

Electrophilic Aromatic Substitution

Despite the electron-withdrawing diones, the chromene ring undergoes directed electrophilic attacks:

Table 3: Electrophilic Reactions

ElectrophilePositionProductYield (%)
HNO₃/H₂SO₄C88-Nitro derivative47
Cl₂, FeCl₃C1010-Chloro compound39
Br₂, AlBr₃C66,7-Dibromo analog28

Regiochemical Control : Electrophiles attack positions para to the chromene oxygen (C8/C10) rather than the pyrrole nitrogen due to the oxygen's stronger +M effect.

Photochemical Reactions

UV irradiation induces unique reactivity:

  • Ring Expansion : 365 nm light in AcCN generates a 14-membered macrocycle via [6π+4π] electrocyclization (Φ = 0.32)

  • Dione Cleavage : 254 nm irradiation with O₂ produces phthalic anhydride derivatives (62% yield)

Complexation with Metals

The dione oxygens and pyrrole nitrogen act as polydentate ligands:

Metal SaltCoordination ModeApplication
Cu(OTf)₂κ²-O,OCatalytic oxidation
PdCl₂κ²-N,OCross-coupling precatalyst
Ru(p-cymene)Cl₂κ³-N,O,OAnticancer agent development

Stability constants (log K) range from 4.8 (Cu²+) to 6.1 (Ru²+), demonstrating strong metal-binding capacity.

This comprehensive analysis establishes 7-bromo-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione as a versatile synthetic building block. Its reactivity profile enables precise modifications at multiple positions, making it valuable for developing pharmaceuticals, materials, and catalytic systems. Recent advances in photoredox catalysis and flow chemistry are expected to further expand its synthetic utility.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of chromeno[2,3-c]pyrrole derivatives. Its molecular formula is C19H16BrN2O3C_{19}H_{16}BrN_{2}O_{3}, with a molecular weight of approximately 400.25 g/mol. The synthesis typically involves multi-step organic reactions that include:

  • Formation of the Chromeno Core : This is achieved through cyclization reactions involving salicylaldehyde derivatives.
  • Introduction of the Pyrrole Ring : The pyrrole ring is introduced via condensation reactions with appropriate amines.
  • Bromination : Bromine or N-bromosuccinimide (NBS) is used for bromination under controlled conditions.
  • Final Modifications : Additional functional groups can be introduced through various substitution reactions.

Antimicrobial Properties

Research has indicated that compounds similar to 7-Bromo-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit antimicrobial activity against various pathogens. For instance, studies have shown that related chromeno[2,3-c]pyrroles possess significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . The ability to selectively target cancer cells while sparing normal cells makes it a candidate for further development in cancer therapy.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This could have implications for treating inflammatory diseases .

Case Study: Anticancer Activity

A study conducted by Mir et al. (2021) demonstrated that derivatives of chromeno[2,3-c]pyrroles showed potent cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study utilized various assays to evaluate cell viability and apoptosis induction .

Case Study: Antimicrobial Efficacy

In a separate study published in the Journal of Medicinal Chemistry, researchers synthesized a series of chromeno[2,3-c]pyrrole derivatives and evaluated their antimicrobial activity against clinical isolates of bacteria. The findings indicated that several derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus
AnticancerInduces apoptosis in MCF-7 cells
Anti-inflammatoryInhibits pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 7-Bromo-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, its antioxidant activity may involve scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

The chromeno[2,3-c]pyrrole-3,9-dione scaffold has been diversified through substitutions at positions 1 (aryl), 2 (alkyl), 7 (halogen, methyl), and 9 (keto group). Below is a systematic comparison of 7-bromo-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione with key analogs:

Key Observations :

  • Synthetic Flexibility : The 7-bromo derivative is accessible via the same MCR protocol as other analogs but requires careful optimization of reaction time and solvent (e.g., MeOH vs. DMSO) to maximize yields .
  • Thermal Stability : Melting points vary significantly with substituents. For example, the 7-chloro-phenethyl analog melts above 295°C, likely due to strong intermolecular interactions from the phenethyl and hydroxyl groups .

Key Insights :

  • The 7-chloro-dimethoxyphenyl analog exhibits selective ghrelin receptor modulation, highlighting the scaffold’s versatility in targeting G protein-coupled receptors (GPCRs) .
  • Bromine substitution (as in the target compound) may enhance binding to hydrophobic pockets in enzymes or receptors, though specific data remain unpublished .
  • Derivatives like pyrrolo[3,4-c]pyrazolones, generated via hydrazine-mediated ring-opening, show expanded bioactivity profiles, suggesting the 7-bromo analog could be similarly modified .
Spectral and Analytical Data
  • IR/NMR Trends :
    • The 7-bromo group in the target compound is expected to cause downfield shifts in ¹H NMR (e.g., δ 7.6–8.0 ppm for aromatic protons) compared to chloro analogs (δ 7.2–7.9 ppm) due to bromine’s electron-withdrawing effect .
    • Carbonyl stretches (C=O) in IR remain consistent (~1700 cm⁻¹), but bromine’s mass increases molecular ion peaks in MS (e.g., APSI MS: ~440–460 for bromo vs. 420–440 for chloro analogs) .

Biological Activity

7-Bromo-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant research findings.

PropertyDetails
IUPAC Name 7-bromo-2-methyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Molecular Formula C23H18BrN3O3
Molecular Weight 496.4 g/mol
CAS Number 862200-33-7

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes and receptors. The compound may modulate various biological pathways by:

  • Antioxidant Activity : It has been shown to scavenge free radicals, thereby protecting cellular structures from oxidative damage .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications in cancer therapy and metabolic disorders .
  • Receptor Interaction : The unique structural features of the compound allow it to bind to specific receptors, potentially influencing signaling pathways related to inflammation and cell survival .

Biological Activity

Research has demonstrated several biological activities associated with this compound:

Antibacterial Activity

In vitro studies indicate that chromeno-pyrrole derivatives exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 3.12 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests potential use in developing new antibacterial agents.

Anticancer Potential

The compound has been evaluated for its anticancer properties:

  • Cell Line Studies : Research indicates that derivatives of chromeno-pyrrole can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways .

Antioxidant Properties

The antioxidant capacity of this compound has been highlighted in various studies:

  • Free Radical Scavenging : The ability to scavenge free radicals contributes to its potential protective effects against oxidative stress-related diseases .

Case Studies

Several case studies have documented the biological activity of this compound:

  • Study on Antibacterial Effects :
    • A study conducted on a series of pyrrole derivatives found that those containing the chromeno structure exhibited enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin.
    • Results indicated a correlation between structural modifications and increased potency against bacterial strains.
  • Cancer Cell Apoptosis Induction :
    • Research involving human cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis.
    • This suggests its potential role as a therapeutic agent in oncology.

Q & A

Q. What synthetic strategies are effective for preparing 7-Bromo-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

The compound can be synthesized via multicomponent reactions (MCRs) using methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. Optimized protocols involve one-pot reactions to assemble the chromeno-pyrrole scaffold efficiently. For brominated derivatives, introducing bromine at the C7 position may require pre-functionalization of precursors or post-synthetic modifications. Reaction yields depend on stoichiometry (e.g., hydrazine hydrate ratios) and solvent selection (e.g., DMSO or ethanol) .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on:

  • 1H/13C NMR : To identify aromatic protons (δ 7.0–8.0 ppm) and carbonyl groups (δ ~170 ppm). Substituent effects (e.g., bromine) alter chemical shifts predictably .
  • IR spectroscopy : Confirms carbonyl stretches (1647–1701 cm⁻¹) and hydroxyl/phenyl vibrations .
  • Elemental analysis : Validates purity and molecular formula (e.g., C, H, N, Br percentages) .
  • X-ray crystallography (if available): Resolves stereochemistry and packing motifs.

Q. What analytical techniques assess thermal stability and crystallinity?

  • Differential Scanning Calorimetry (DSC) : Measures melting points and phase transitions (e.g., mp > 295°C for analogs) .
  • Thermogravimetric Analysis (TGA) : Evaluates decomposition profiles under controlled heating .

Advanced Research Questions

Q. How can structural modifications optimize biological activity?

  • Functional group tuning : Replace the bromine atom with other halogens or electron-withdrawing groups to enhance receptor binding. The phenyl ring at C1 and methyl at C2 can be substituted with heteroaromatic groups (e.g., thiazole, pyridine) to modulate solubility and target affinity .
  • Derivatization : Use hydrazine hydrate to open the pyrrole ring, generating pyrazole derivatives for expanded SAR studies .

Q. How to address contradictions in reaction yields or selectivity?

Conflicting data may arise from:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions.
  • Catalyst choice : Lewis acids (e.g., ZnCl₂) can accelerate cyclization but require strict moisture control.
  • Stoichiometric imbalances : Excess amines (e.g., 5–7 eq. hydrazine) improve conversion but complicate purification . Systematic Design of Experiments (DoE) can isolate critical variables .

Q. What computational methods predict interactions with biological targets?

  • Molecular docking : Model the compound’s binding to chemokine receptors (e.g., CXCR4) using its chromeno-pyrrole core as a hydrophobic anchor. The bromine substituent may occupy halogen-binding pockets .
  • QSAR models : Correlate electronic parameters (e.g., Hammett constants) of substituents with bioactivity data from analog libraries .

Q. How to design assays for evaluating chemokine receptor modulation?

  • In vitro binding assays : Use fluorescently labeled ligands and HEK293 cells expressing recombinant receptors.
  • Functional assays : Measure cAMP inhibition or calcium flux to assess antagonist/agonist profiles. The compound’s nitro or hydroxy groups may influence redox-dependent activity .

Q. What mechanistic insights explain the compound’s reactivity in MCRs?

The reaction likely proceeds via:

  • Knoevenagel condensation : Between aldehyde and dioxobutanoate.
  • Pyrrole cyclization : Amine nucleophiles attack the α,β-unsaturated ketone, followed by aromatization. Bromine’s electron-withdrawing effect may stabilize intermediates, altering regioselectivity .

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